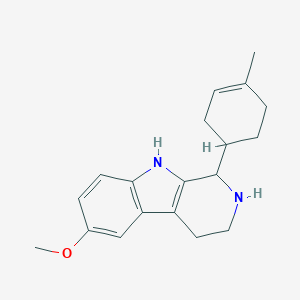![molecular formula C18H19N5O3S B282728 N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282728.png)
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide, also known as DMPT, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and other physiological processes.
作用機序
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is complex and involves several different pathways. It acts as a selective agonist of the TAAR1 receptor, which is involved in the regulation of neurotransmitter release. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has a range of biochemical and physiological effects that have been studied extensively in scientific research. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has also been shown to have effects on the immune system, including the modulation of cytokine release.
実験室実験の利点と制限
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has several advantages for use in scientific research. It is a highly potent and selective agonist of the TAAR1 receptor, which makes it useful for studying the effects of TAAR1 activation. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers.
One limitation of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is that it is a relatively new compound, and its long-term effects are not well understood. Additionally, its effects may be dependent on the specific experimental conditions, which can make it difficult to interpret the results of studies.
将来の方向性
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide. One area of interest is the potential use of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide in the treatment of psychiatric disorders, including depression and anxiety. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide and its potential for use in other areas of scientific research.
In conclusion, N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a highly potent and selective agonist of the TAAR1 receptor that has been extensively studied for its potential use in scientific research. It has a range of effects on the central nervous system and the immune system, and has potential applications in the treatment of neurological and psychiatric disorders. However, further research is needed to fully understand its effects and potential applications.
合成法
The synthesis of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a complex process that involves several steps. It can be synthesized from 2,5-dimethoxybenzaldehyde, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to give the desired N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide product.
科学的研究の応用
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin release. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
特性
分子式 |
C18H19N5O3S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC名 |
N-(2,5-dimethoxyphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C18H19N5O3S/c1-23-18(20-21-22-23)27-11-12-4-6-13(7-5-12)17(24)19-15-10-14(25-2)8-9-16(15)26-3/h4-10H,11H2,1-3H3,(H,19,24) |
InChIキー |
VZKOAAOVEKUDNT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
正規SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-cyclohexyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282652.png)


![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![5-(4-chlorophenyl)-2-(1-naphthyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282665.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-[3-(ethoxymethyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282669.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)
![Ethyl 4-{4-methoxy-3-[(2,4,6-tribromophenoxy)methyl]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282674.png)